2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
“2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a compound that belongs to the class of 2-aminothiazole-based compounds . These compounds are known for their diverse biological activities and are used in drug development .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The NMR spectrum can provide detailed information about the structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on the reactivity of the functional groups present in the compound. The presence of the amino group and the thiazole ring can potentially influence the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry . The solubility can be determined using various solvents .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Analgesic Activity : A range of [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities, showing promising results (Demchenko et al., 2015).
Antitumor Activity : Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety were synthesized, showing significant inhibitory activity against MGC-803 and Bcap-37 cells, indicating potential antitumor properties (Qin et al., 2020).
Anticancer and Antiangiogenic Agents : New pyridazinone derivatives were synthesized and characterized for their anticancer, antiangiogenic, and antioxidant activities, demonstrating significant potential in these areas (Kamble et al., 2015).
Antimicrobial and Antioxidant Activities
Antimicrobial Activity : Compounds synthesized from 2-amino-6-fluoro-7-chlorobenzothiazole showed promising anti-microbial activity, highlighting their potential in antimicrobial applications (Sathe et al., 2011).
Antioxidant Potency : Some synthesized compounds displayed high radical scavenging efficacies, indicating their potential as antioxidants (Chauhan et al., 2018).
Antiviral Drug Discovery : There has been a focus on the synthesis and discovery of antiviral drugs, where derivatives of thiazolo pyridazine have been explored as part of a broader search for effective antiviral agents (Clercq, 2009).
Future Directions
The future directions for the research on “2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” could involve exploring its potential biological activities and developing synthetic strategies for its derivatives . Further studies could also focus on understanding its mechanism of action and optimizing its physical and chemical properties for potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of targets, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of pathways, leading to their diverse medicinal and biological properties .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of medicinal and biological properties .
Properties
IUPAC Name |
2-amino-7-(4-fluorophenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4OS/c12-6-3-1-5(2-4-6)7-9-8(10(17)16-15-7)14-11(13)18-9/h1-4H,(H2,13,14)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVQOUIFQQASHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C3=C2SC(=N3)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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